Methyl 3-(methylthio)propanoate, also known as methyl beta-methylmercaptopropionate, is a sulfur-containing organic compound classified as a carboxylic acid ester. Its chemical formula is , and it has a molecular weight of approximately 134.19 g/mol. This compound features a methylthio group attached to the propanoate backbone, which contributes to its unique properties and applications. Methyl 3-(methylthio)propanoate is identified by its CAS number 13532-18-8 and has been documented in various databases including PubChem and the NIST Chemistry WebBook .
Transesterification reactions can occur with alcohols to form different esters, while oxidation reactions may convert the methylthio group into sulfoxides or sulfones under appropriate conditions .
Methyl 3-(methylthio)propanoate is recognized for its biological significance as a metabolite in various organisms, particularly in yeast such as Saccharomyces cerevisiae. It has been implicated in metabolic pathways involving sulfur compounds, which are essential for various biochemical processes. The compound exhibits flavoring properties and is found in fruits like pineapple and muskmelon, contributing to their aroma profiles .
Several synthesis methods have been reported for producing methyl 3-(methylthio)propanoate:
Methyl 3-(methylthio)propanoate finds various applications across multiple fields:
Research indicates that methyl 3-(methylthio)propanoate interacts with various biological systems. For instance, studies have demonstrated its role in metabolic pathways involving sulfur compounds in yeast. Additionally, it has been shown to influence flavor development in food products through microbial fermentation processes . Further interaction studies could elucidate its potential effects on human health and metabolism.
Methyl 3-(methylthio)propanoate shares structural similarities with several other compounds, particularly those containing methylthio groups or related functional groups. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl 3-mercaptopropionate | C4H8O2S | Contains a mercapto group instead of a methylthio group |
Propionic acid | C3H6O2 | A simpler carboxylic acid without sulfur |
Methyl thioacetate | C4H8O2S | Contains an acetyl group instead of propionic |
Dimethyl sulfide | C2H6S | A simple sulfur compound with distinct properties |
Methyl 3-(methylthio)propanoate's unique combination of a methyl ester structure with a methylthio substituent sets it apart from these similar compounds, particularly regarding its applications in flavoring and fragrance.
Irritant